molecular formula C15H21NO3 B13553907 Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate

Cat. No.: B13553907
M. Wt: 263.33 g/mol
InChI Key: OIVWNGQCZFVRSI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-phenylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-phenylazetidine-1-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic properties.

Uniqueness

Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-9-15(10-16,11-17)12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3

InChI Key

OIVWNGQCZFVRSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=CC=C2

Origin of Product

United States

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